N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
“N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is an organic compound with the molecular formula C9H3BrF6N2O3 . It has a molecular weight of 381.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H3BrF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound has a melting point of 108 - 110 degrees Celsius . It has a molecular weight of 381.03 . The compound’s exact mass and monoisotopic mass are 325.95139 g/mol . It has a topological polar surface area of 74.9 Ų .Scientific Research Applications
Synthesis of Novel Compounds
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is utilized in the synthesis of various heterocycles and fused heterocycles incorporating the trifluoroacetamide moiety. This synthesis can be achieved through reactions with thioamides and heterocyclic amines, both thermally and under microwave irradiation (Shaaban, 2017).
Chemical Structure Analysis
The compound's chemical structure and behavior have been analyzed in different contexts. For example, the acidity of similar aromatic fluoro alcohols and ketones has been studied, providing insights into the acid strengths and correlations of these compounds (Stewart & Linden, 1960).
Antibacterial Agent Synthesis
The compound has been used to synthesize new fluorine-substituted amino-1,2,4-triazines, which exhibit antibacterial properties. These compounds showed activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Use in 19F NMR Studies
In NMR studies, derivatives of the compound, such as 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide, are used as trifluoromethyl probes. These studies aim to understand the sensitivity of fluorine NMR chemical shifts to local environments, which is crucial in protein conformation studies (Ye et al., 2015).
Medicinal Chemistry and Drug Synthesis
The compound is also integral in medicinal chemistry for synthesizing drug analogs. For instance, it has been used to create analogs of flutamide, a nonsteroidal antiandrogen drug, for prostate cancer treatment (Dallagi et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Properties
IUPAC Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDJYCKTHFOWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597211 |
Source
|
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-51-3 |
Source
|
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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